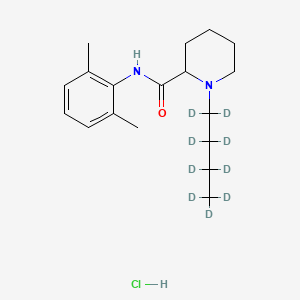

Bupivacain-d9-Hydrochlorid

Übersicht

Beschreibung

Bupivacaine-d9 Hydrochloride is a deuterated form of Bupivacaine Hydrochloride, a widely used local anesthetic agent. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Bupivacaine, as the deuterium atoms can be traced more easily in the body.

Wissenschaftliche Forschungsanwendungen

Bupivacaine-d9 Hydrochloride is extensively used in scientific research, particularly in the following fields:

Chemistry: Used to study the reaction mechanisms and pathways of Bupivacaine.

Biology: Helps in understanding the metabolic pathways and biotransformation of Bupivacaine in biological systems.

Medicine: Used in pharmacokinetic studies to trace the distribution and elimination of Bupivacaine in the body.

Industry: Employed in the development of new formulations and delivery systems for local anesthetics.

Wirkmechanismus

Target of Action

Bupivacaine-d9 Hydrochloride, a deuterated compound of Bupivacaine, primarily targets sodium ion channels on neuronal cell membranes . It also has an effect on NMDA receptors and L-calcium and potassium channels . These targets play a crucial role in the generation and conduction of nerve impulses, which are critical for pain sensation.

Mode of Action

Bupivacaine-d9 Hydrochloride operates by inhibiting sodium ion channels on neuronal cell membranes, thus blocking the generation and conduction of nerve impulses . This results in a loss of sensation, providing localized anesthesia . It also affects the activity of NMDA receptors .

Biochemical Pathways

The primary biochemical pathway affected by Bupivacaine-d9 Hydrochloride is the sodium-potassium pump mechanism. By blocking sodium ion channels, it disrupts the normal function of this pump, leading to a decrease in the membrane’s permeability to sodium ions . This results in inhibition of depolarization, effectively blocking the conduction of nerve impulses .

Pharmacokinetics

Bupivacaine-d9 Hydrochloride exhibits bimodal kinetics with rapid uptake observed during the first few hours and prolonged release through 96 hours after administration . It is metabolized in the liver, forming a metabolite called pipecoloxylidine (PPX) . Approximately 6% of the drug is excreted unchanged in the urine . The clearance rate varies, with infants having a clearance rate of 7.1 ± 3.2 mL/kg/minute and children having a rate of 10 ± 0.7 mL/kg/minute .

Result of Action

The primary result of Bupivacaine-d9 Hydrochloride’s action is the blockade of nerve impulse generation and conduction , leading to local or regional anesthesia . This makes it useful for a variety of superficial and invasive procedures, including surgery, dental and oral surgery procedures, diagnostic and therapeutic procedures, and obstetrical procedures .

Biochemische Analyse

Biochemical Properties

Bupivacaine-d9 Hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of sodium channels. It interacts with voltage-gated sodium channels (VGSCs) by binding to their intracellular portion, which prevents sodium influx into nerve cells and inhibits depolarization . This interaction is crucial for its anesthetic properties. Additionally, Bupivacaine-d9 Hydrochloride can block L-type calcium channels and potassium channels, further contributing to its inhibitory effects on nerve signal transmission .

Cellular Effects

Bupivacaine-d9 Hydrochloride affects various types of cells, particularly neurons and muscle cells. It influences cell function by inhibiting action potential propagation, which leads to a decrease in nerve signal transmission . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the blockade of sodium channels can alter the expression of genes involved in pain and inflammation pathways, thereby reducing pain perception .

Molecular Mechanism

The molecular mechanism of Bupivacaine-d9 Hydrochloride involves its binding to the intracellular portion of voltage-gated sodium channels, leading to the inhibition of sodium influx . This binding prevents the depolarization of nerve cells, thereby blocking the propagation of action potentials. Additionally, Bupivacaine-d9 Hydrochloride can inhibit L-type calcium channels and potassium channels, which further contributes to its anesthetic effects . These interactions result in the inhibition of nerve signal transmission and a reduction in pain perception.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bupivacaine-d9 Hydrochloride change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term studies have shown that Bupivacaine-d9 Hydrochloride can have sustained effects on cellular function, including prolonged inhibition of nerve signal transmission and reduced pain perception . The stability and degradation of the compound can influence its long-term efficacy.

Dosage Effects in Animal Models

The effects of Bupivacaine-d9 Hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits nerve signal transmission without causing significant adverse effects . At high doses, Bupivacaine-d9 Hydrochloride can cause toxic effects, such as muscle twitching, low blood pressure, and irregular heart rate . These threshold effects highlight the importance of careful dosage management in experimental settings.

Metabolic Pathways

Bupivacaine-d9 Hydrochloride is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes, particularly CYP3A4 and CYP1A2 . These enzymes facilitate the breakdown of Bupivacaine-d9 Hydrochloride into its metabolites, which are then excreted by the kidneys. The interaction with these enzymes can affect the metabolic flux and levels of metabolites in the body.

Transport and Distribution

Bupivacaine-d9 Hydrochloride is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, particularly alpha-1-acid glycoprotein, which facilitates its transport in the bloodstream . The compound is then distributed to various tissues, including the nervous system and muscles, where it exerts its anesthetic effects. The binding to plasma proteins also affects its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of Bupivacaine-d9 Hydrochloride is primarily within the intracellular portion of voltage-gated sodium channels . This localization is crucial for its inhibitory effects on nerve signal transmission. Additionally, Bupivacaine-d9 Hydrochloride can localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular function and metabolism . The targeting signals and post-translational modifications that direct Bupivacaine-d9 Hydrochloride to these compartments are essential for its activity and function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bupivacaine-d9 Hydrochloride involves the deuteration of Bupivacaine. The process typically starts with the synthesis of Bupivacaine, which involves the reaction of 2,6-dimethylaniline with butyl bromide to form N-butyl-2,6-dimethylaniline. This intermediate is then reacted with chloroacetyl chloride to form N-butyl-2,6-dimethylphenylacetamide. The final step involves the cyclization of this intermediate to form Bupivacaine. For the deuterated version, deuterated reagents are used in place of their non-deuterated counterparts.

Industrial Production Methods

Industrial production of Bupivacaine-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is carefully monitored to maintain the deuterium content in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Bupivacaine-d9 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Halogenation and other substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

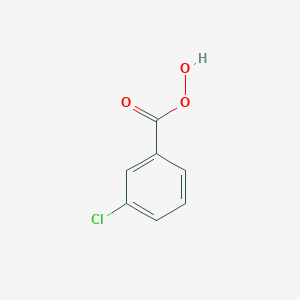

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

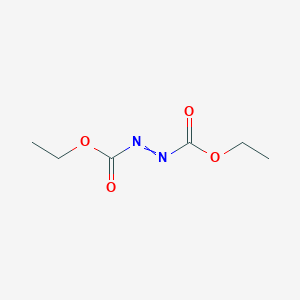

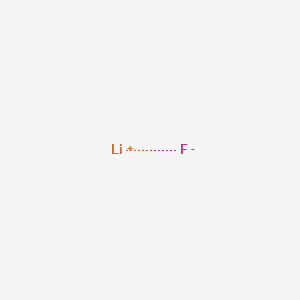

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine are used under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of Bupivacaine, such as N-oxide derivatives from oxidation and amine derivatives from reduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to Bupivacaine.

Ropivacaine: Similar to Bupivacaine but with a slightly different chemical structure, leading to different pharmacokinetic properties.

Mepivacaine: Another local anesthetic with a faster onset but shorter duration of action compared to Bupivacaine.

Uniqueness

Bupivacaine-d9 Hydrochloride is unique due to its deuterium content, which allows for more precise tracing in pharmacokinetic studies. This makes it particularly valuable in research settings where understanding the detailed metabolism and distribution of Bupivacaine is crucial.

Biologische Aktivität

Bupivacaine-d9 hydrochloride is a deuterated form of bupivacaine, an amide local anesthetic widely used for its analgesic properties. This article explores its biological activity, pharmacokinetics, and clinical applications, supported by data tables and research findings.

Bupivacaine exerts its anesthetic effects primarily through the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the generation and conduction of nerve impulses, leading to a loss of sensation in the targeted area. The blockade is use-dependent, meaning that with repetitive stimulation, the drug's efficacy increases due to a greater degree of sodium channel inhibition .

Additional Mechanisms :

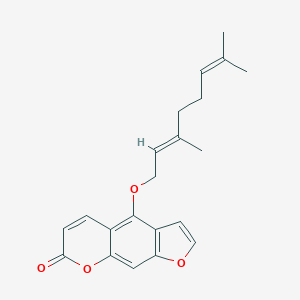

- Prostaglandin E2 Receptors : Bupivacaine may also interact with prostaglandin E2 receptors (EP1 subtype), which can reduce inflammation and hyperalgesia by inhibiting prostaglandin production .

Pharmacokinetics

The pharmacokinetic profile of bupivacaine-d9 hydrochloride shares similarities with its non-deuterated counterpart but offers unique advantages in certain applications.

| Parameter | Value |

|---|---|

| Protein Binding | ~95% |

| Half-life | 2.7 hours (adults), 8.1 hours (neonates) |

| Metabolism | Primarily hepatic; major metabolite is 2,6-pipecoloxylidine |

| Excretion | 6% unchanged in urine |

The systemic absorption of bupivacaine is influenced by factors such as dosage, route of administration, and local blood flow. For instance, a study showed that a 60 mg dose resulted in a peak plasma concentration (C_max) of 54 ng/mL after 3 hours .

Clinical Applications

Bupivacaine-d9 hydrochloride is utilized in various clinical settings, particularly for regional anesthesia and postoperative pain management.

Case Studies

- Shoulder Surgery : A study involving liposomal bupivacaine (LB) demonstrated that single-injection brachial plexus blocks using LB provided analgesia for up to 48 hours post-surgery, significantly reducing opioid consumption compared to placebo .

- Abdominoplasty : In a randomized controlled trial, patients receiving bupivacaine implants reported significantly lower pain scores at 24 hours compared to those receiving placebo (SPI24: 102 vs. 117) .

- Intraperitoneal Administration in Dogs : Research indicated that intraperitoneal bupivacaine administration effectively reduced pain scores and stress responses during ovariohysterectomy procedures, showcasing its utility in veterinary medicine as well .

Adverse Effects

While bupivacaine is generally well-tolerated, potential adverse effects include:

- Cardiovascular toxicity at high doses

- Neurological complications such as transient neurological symptoms

- Allergic reactions in sensitive individuals

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/i1D3,4D2,5D2,12D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-WXBJMGRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747233 | |

| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286973-34-9 | |

| Record name | 1-(~2~H_9_)Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.